4-Cyclopropoxyisophthalonitrile

Description

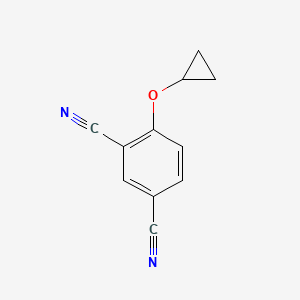

4-Cyclopropoxyisophthalonitrile is a nitrile-substituted aromatic compound characterized by a cyclopropoxy group (-O-C3H5) attached to the isophthalonitrile backbone. Its molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol. This compound is of significant interest in organic synthesis and materials science due to the electronic effects of the nitrile groups and the steric/ring-strain properties of the cyclopropoxy substituent. Potential applications include its use as a precursor in pharmaceuticals, agrochemicals, or liquid crystal materials, though specific industrial uses remain understudied in publicly available literature .

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-cyclopropyloxybenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C11H8N2O/c12-6-8-1-4-11(9(5-8)7-13)14-10-2-3-10/h1,4-5,10H,2-3H2 |

InChI Key |

MDJYSSAAROYALG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxyisophthalonitrile typically involves the reaction of isophthalonitrile with cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyisophthalonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted isophthalonitriles.

Scientific Research Applications

4-Cyclopropoxyisophthalonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxyisophthalonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-cyclopropoxyisophthalonitrile, we compare it with three analogs: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), 4-ethoxyisophthalonitrile, and 4-cyanophenyl cyclopropanecarboxylate. Key differences in substituents, physicochemical properties, and applications are highlighted below.

Substituent Effects and Molecular Structure

| Compound | Molecular Formula | Substituent | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₈N₂O | Cyclopropoxy (-O-C₃H₅) | High ring strain, electron-withdrawing nitriles |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | C₁₈H₂₅N | Pentylcyclohexyl | Bulky alkyl chain, planar cyclohexane ring |

| 4-Ethoxyisophthalonitrile | C₁₀H₈N₂O | Ethoxy (-O-C₂H₅) | Flexible alkyl chain, lower steric hindrance |

| 4-Cyanophenyl cyclopropanecarboxylate | C₁₁H₉NO₂ | Cyclopropanecarboxylate | Ester linkage, dual functional groups |

Key Observations :

- Unlike PCH5 (a liquid crystal component), this compound’s rigid, strained structure may favor applications in high-strength polymers or as a ligand in catalysis.

Physicochemical Properties

| Property | This compound | PCH5 | 4-Ethoxyisophthalonitrile |

|---|---|---|---|

| Melting Point (°C) | ~150–160 (estimated) | 33–35 | ~80–85 |

| Solubility | Low in water; moderate in DMSO | Insoluble in water | High in polar solvents |

| Thermal Stability | High (decomposes >250°C) | Stable up to 200°C | Moderate |

Research Findings :

- PCH5’s pentylcyclohexyl chain enhances mesomorphic behavior, making it suitable for liquid crystal displays (LCDs), whereas this compound’s lack of long alkyl chains limits such utility .

- The electron-withdrawing nitrile groups in this compound increase its polarity compared to ester-containing analogs like 4-cyanophenyl cyclopropanecarboxylate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.